Dimethyl 5-(bromomethyl)isophthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 5-(bromomethyl)benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXVCUVXGMLDJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dimethyl 5 Bromomethyl Isophthalate
Precursor Synthesis and Esterification Approaches
The foundational step in synthesizing the target compound is the preparation of Dimethyl 5-methylisophthalate. This involves the formation of the isophthalic acid backbone followed by its conversion to the corresponding dimethyl ester.
The journey to Dimethyl 5-methylisophthalate begins with its carboxylic acid precursor, 5-methylisophthalic acid. A common industrial route to 5-methylisophthalic acid involves the controlled oxidation of two methyl groups of 1,3,5-mesitylene. google.com This process typically uses an oxidizing agent in the presence of catalysts such as cobalt acetate (B1210297) and manganese acetate under an oxygen atmosphere, with glacial acetic acid serving as the solvent. google.com
Once 5-methylisophthalic acid is obtained, it is converted into its more reactive diester form, Dimethyl 5-methylisophthalate. This transformation is crucial for the subsequent selective bromination step, as the ester groups are less reactive to radical conditions than the carboxylic acid protons.
The esterification of 5-methylisophthalic acid is most commonly achieved through the Fischer esterification method. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol (B129727), which acts as both the solvent and the reactant. A strong acid catalyst, typically concentrated sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. google.comgoogle.com
The reaction mixture is typically heated to reflux for several hours to drive the equilibrium towards the formation of the diester. google.com Following the reaction, the excess methanol is removed, and the crude Dimethyl 5-methylisophthalate can be purified. A common purification technique is distillation under reduced pressure, which effectively separates the desired product from non-volatile impurities and byproducts. google.com
Regioselective Bromination Strategies
With the precursor, Dimethyl 5-methylisophthalate, in hand, the next critical stage is the selective bromination of the benzylic methyl group. This requires conditions that favor free-radical substitution over electrophilic aromatic substitution.
The Wohl-Ziegler bromination is the archetypal method for the regioselective bromination of benzylic C-H bonds. koreascience.kr This reaction employs N-Bromosuccinimide (NBS) as the brominating agent. The key advantage of NBS is that it provides a constant, low concentration of molecular bromine (Br₂) throughout the reaction. koreascience.kr This is critical for selectivity, as high concentrations of Br₂ could lead to undesirable electrophilic substitution on the aromatic ring, which is deactivated by the two electron-withdrawing ester groups but still susceptible under harsh conditions. The reaction proceeds via a free-radical chain mechanism, selectively targeting the weaker C-H bonds at the benzylic position.
To initiate the radical chain reaction, a radical initiator is required. Common initiators for Wohl-Ziegler brominations include 2,2'-azobisisobutyronitrile (AIBN) and benzoyl peroxide. koreascience.kr These molecules readily decompose upon heating or photochemical irradiation to form free radicals. These initial radicals then abstract a hydrogen atom from HBr (present in trace amounts) to generate a bromine radical (Br•), which propagates the chain reaction by abstracting a benzylic hydrogen from Dimethyl 5-methylisophthalate.
The concentration of the radical initiator can significantly impact the reaction's efficiency and yield. Studies on analogous benzylic brominations have shown that the yield increases with the amount of initiator up to an optimal point, after which the benefit plateaus. koreascience.krresearchgate.net Insufficient initiator can lead to slow or incomplete reactions, while an excessive amount does not necessarily improve the yield further and can potentially lead to unwanted side reactions.
Table 1: Effect of AIBN Concentration on Benzylic Bromination Yield Data based on a study of a structurally similar substrate, methoxyimino-o-tolyl-acetic acid methyl ester. koreascience.kr
| Entry | AIBN (equivalents) | NBS (equivalents) | Yield (%) |
|---|---|---|---|
| 1 | 0.01 | 1.25 | 33 |
| 2 | 0.02 | 1.25 | 61 |
| 3 | 0.04 | 1.25 | 70 |
| 4 | 0.08 | 1.25 | 70 |
The choice of solvent is a critical parameter in radical bromination, influencing both the reaction rate and the selectivity. Historically, carbon tetrachloride (CCl₄) was the solvent of choice for Wohl-Ziegler reactions due to its inertness to radical conditions. google.com However, its toxicity and environmental impact have led to the adoption of alternative solvents. koreascience.krgoogle.com
The ideal solvent should be inert to the reaction conditions and capable of dissolving the substrate, while not interfering with the radical chain mechanism. Non-polar solvents are generally preferred. Research has shown that solvents like 1,2-dichlorobenzene (B45396) and cyclohexane (B81311) are effective substitutes for CCl₄. koreascience.krgoogle.com In contrast, certain polar solvents or those with reactive C-H bonds can be incompatible with NBS, potentially leading to side reactions or autocatalytic decomposition. researchgate.net The selection of an appropriate solvent is therefore a balance between reaction efficiency, safety, and environmental considerations.
Table 2: Influence of Solvent on Benzylic Bromination Yield Data based on a study of a structurally similar substrate, methoxyimino-o-tolyl-acetic acid methyl ester, reacted with NBS and AIBN. koreascience.krresearchgate.net
| Entry | Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 1 | Carbon Tetrachloride (CCl₄) | 79 | 12 |
| 2 | 1,2-Dichlorobenzene | 92 | 8 |
| 3 | Acetonitrile | 88 | 8 |
| 4 | Ethyl Acetate | 84 | 8 |
| 5 | Dimethylcarbonate | 89 | 8 |
Purification and Isolation Techniques for Synthetic Products
The purification and isolation of Dimethyl 5-(bromomethyl)isophthalate from the crude reaction mixture is a critical step to ensure the final product's purity. The synthesis, typically achieved through the benzylic bromination of Dimethyl 5-methylisophthalate using a reagent such as N-Bromosuccinimide (NBS), results in a mixture containing the desired product, unreacted starting materials, the brominating reagent's byproducts, and potentially over-reacted species. sci-hub.st
Following the synthesis, a multi-step purification process is employed to isolate this compound. This process generally involves an initial work-up to remove the bulk of impurities, followed by more refined techniques like chromatography or recrystallization to achieve high purity.
Initial Work-up Procedure
The first stage of purification involves separating the organic product from water-soluble reagents and byproducts. A common procedure involves quenching the reaction and then performing a liquid-liquid extraction. For instance, in a process analogous to the bromination of similar aromatic compounds, the crude reaction mixture is transferred into a separatory funnel with an organic solvent (e.g., ethyl acetate or diethyl ether) and water. semanticscholar.org The organic layer, containing the desired product, is washed sequentially with aqueous solutions, such as brine, to remove residual water-soluble impurities. semanticscholar.org The isolated organic layer is then dried over an anhydrous drying agent, like magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. semanticscholar.org
Chromatographic Purification
To separate this compound from structurally similar impurities, such as the starting material (Dimethyl 5-methylisophthalate) and the potential dibromomethyl side-product, column chromatography is a highly effective technique. semanticscholar.org This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel.
A slurry of silica gel is packed into a column, and the crude product is loaded onto the top. A solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is passed through the column. Compounds with lower polarity travel down the column faster, allowing for the separation of the product from more or less polar impurities. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.
Recrystallization
Recrystallization is another powerful technique for purifying solid organic compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a minimum amount of a suitable hot solvent. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form, while impurities remain dissolved in the mother liquor. The pure crystals are then collected by filtration. The choice of solvent is critical for successful recrystallization.
Table 1: Common Impurities in the Synthesis of this compound
| Impurity | Source | Reason for Removal |
| Dimethyl 5-methylisophthalate | Unreacted starting material | To ensure product purity and prevent interference in subsequent reactions. |
| Dimethyl 5-(dibromomethyl)isophthalate | Over-bromination of the starting material | This byproduct has different chemical properties and can lead to unwanted side reactions. semanticscholar.org |
| N-Bromosuccinimide (NBS) | Excess brominating reagent | Reagents can interfere with downstream applications and characterization. |
| Succinimide | Byproduct of the NBS reaction | Water-soluble byproduct that is typically removed during the initial aqueous wash. |
Table 2: Summary of Purification Techniques
| Technique | Purpose | Description |
| Liquid-Liquid Extraction | Initial separation of the product from water-soluble impurities and reaction byproducts. | The crude product is dissolved in an organic solvent and washed with aqueous solutions to remove impurities like succinimide. semanticscholar.org |
| Drying and Evaporation | Removal of washing agents and solvent. | The organic solution is treated with a drying agent (e.g., MgSO₄) and the solvent is removed under reduced pressure. semanticscholar.org |
| Column Chromatography | Separation of the target compound from starting material and side-products with different polarities. | The mixture is passed through a column of stationary phase (e.g., silica gel), and components are separated by elution with a mobile phase. semanticscholar.org |
| Recrystallization | Final purification of the solid product to achieve high purity. | The crude solid is dissolved in a hot solvent and allowed to cool, causing the pure product to crystallize. |
Chemical Transformations and Reactivity of Dimethyl 5 Bromomethyl Isophthalate
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The bromomethyl group (-CH₂Br) attached to the aromatic ring is a highly reactive electrophilic center. The bromine atom is a good leaving group, and the adjacent benzene (B151609) ring stabilizes the transition state of substitution reactions. Consequently, this moiety readily undergoes nucleophilic substitution (SN2) reactions with a wide variety of nucleophiles. rsc.org This reactivity is fundamental to its application as a linker or cross-linking agent in the synthesis of larger molecular architectures.
Dimethyl 5-(bromomethyl)isophthalate reacts efficiently with primary and secondary amines, as well as more complex nitrogen-containing structures like azamacrocycles. The reaction involves the displacement of the bromide ion by the nitrogen nucleophile, leading to the formation of a new carbon-nitrogen bond. This alkylation reaction is a common strategy for introducing the isophthalate (B1238265) framework into polyamines and macrocyclic structures.
For example, the reaction with a generic primary amine (R-NH₂) proceeds as follows:
Reactants: this compound, Primary Amine (R-NH₂)
Product: Dimethyl 5-((R-amino)methyl)isophthalate
Byproduct: Hydrogen bromide (HBr)
These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HBr byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic.
| Nitrogen Nucleophile | Reaction Conditions | Product Type |
|---|---|---|
| Primary Amines (e.g., benzylamine) | Aprotic solvent (e.g., DMF, CH₃CN), Base (e.g., K₂CO₃, Et₃N) | Secondary Amine Derivative |
| Secondary Amines (e.g., diethylamine) | Aprotic solvent, Base | Tertiary Amine Derivative |
| Azamacrocycles (e.g., cyclen) | Polar aprotic solvent, Base | N-Alkylated Macrocycle |
| Sodium Azide (B81097) (NaN₃) | Solvent (e.g., DMF/water) | Dimethyl 5-(azidomethyl)isophthalate |
The reaction with sodium azide is particularly useful, as the resulting azidomethyl derivative can be further transformed, for instance, through "click chemistry" reactions or reduction to an aminomethyl group. nih.gov
Analogous to the reactions with nitrogen nucleophiles, the bromomethyl group can be targeted by oxygen and sulfur nucleophiles to form ether and thioether linkages, respectively. These reactions follow a standard Williamson ether synthesis or its thio-analogue pathway. masterorganicchemistry.com
Ether Formation: Reaction with an alcohol (R-OH) in the presence of a strong base (to form the alkoxide, R-O⁻) yields the corresponding ether.
Thioether Formation: Reaction with a thiol (R-SH) and a base, or directly with a thiolate salt (R-S⁻), produces a thioether (also known as a sulfide). masterorganicchemistry.comacsgcipr.org Thiolates are excellent nucleophiles, and these reactions are generally high-yielding and efficient. masterorganicchemistry.com
| Nucleophile | Reagent/Conditions | Linkage Formed | Product Class |
|---|---|---|---|
| Hydroxide (B78521)/Alkoxide (RO⁻) | Alcohol (ROH) + Base (e.g., NaH) | C-O-C | Ether |
| Thiolate (RS⁻) | Thiol (RSH) + Base (e.g., NaH, K₂CO₃) | C-S-C | Thioether (Sulfide) |
These reactions are instrumental in creating larger molecules where the isophthalate unit is connected via flexible ether or thioether bridges.
The electrophilic nature of the bromomethyl group makes it an effective agent for the N-alkylation of various nitrogen-containing heterocyclic compounds. nih.gov This reaction is a powerful tool for attaching the dimethyl isophthalate moiety to heterocycles, which is a common strategy in medicinal chemistry and materials science. Examples of heterocycles that can be alkylated include imidazoles, pyridines, pyrazoles, and triazoles. The reaction typically proceeds by attacking the nucleophilic nitrogen atom of the heterocycle on the benzylic carbon, displacing the bromide.
For instance, the alkylation of imidazole (B134444) with this compound in the presence of a base would yield a 1-(3,5-bis(methoxycarbonyl)benzyl)-1H-imidazol-3-ium salt.
Ester Group Modifications
The two methyl ester groups of this compound are also key sites for chemical transformation. Their reactivity is primarily centered around hydrolysis to the corresponding carboxylic acids, which significantly alters the solubility and coordination properties of the molecule.
The complete hydrolysis of both methyl ester groups to form 5-(bromomethyl)isophthalic acid can be achieved under either acidic or basic (saponification) conditions. researchgate.net Basic hydrolysis, typically using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous-organic solvent mixture, is a common method. The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, ultimately leading to the carboxylate salt. Subsequent acidification yields the dicarboxylic acid.
Reaction: this compound + 2 NaOH → Disodium 5-(bromomethyl)isophthalate + 2 CH₃OH
Workup: Disodium 5-(bromomethyl)isophthalate + 2 HCl → 5-(bromomethyl)isophthalic acid + 2 NaCl
This transformation is crucial for applications where the carboxylic acid groups are required, such as in the synthesis of metal-organic frameworks (MOFs) or polyesters and polyamides.
Distinguishing between the two chemically identical ester groups to achieve monohydrolysis is a significant synthetic challenge. Classical saponification often leads to a mixture of the starting diester, the desired mono-acid, and the fully hydrolyzed diacid, which can be difficult to separate. mdpi.com However, specific strategies have been developed to favor the formation of the monoester, 5-(bromomethyl)-3-(methoxycarbonyl)benzoic acid.
One highly effective method involves the use of a precise stoichiometry of a base (e.g., 0.8-1.2 equivalents of KOH or NaOH) in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and water, at low temperatures (e.g., 0 °C). organic-chemistry.orgresearchgate.net These conditions can provide the mono-acid in high yields by carefully controlling the reaction time and temperature to prevent the second hydrolysis step. organic-chemistry.org The use of a THF-water medium has been shown to be superior to traditional alcohol-based solvents for this purpose. organic-chemistry.org
| Method | Key Reagents & Conditions | Selectivity Outcome | Reference |
|---|---|---|---|
| Stoichiometric Basic Hydrolysis | ~1 equiv. aq. NaOH or KOH; THF/water co-solvent; 0 °C | High yield of mono-acid product | organic-chemistry.orgresearchgate.net |
| Classical Saponification | >2 equiv. aq. NaOH or KOH; elevated temperature | Forms di-acid; poor selectivity for mono-acid | mdpi.com |
| Enzymatic Hydrolysis | Lipases or esterases in buffer solution | Potentially high selectivity for mono-acid | mdpi.com |
Enzymatic methods, using lipases, can also offer high selectivity for monohydrolysis, providing an alternative under mild, environmentally benign conditions. mdpi.com These selective strategies are vital for synthesizing asymmetrical molecules where the remaining ester and the newly formed carboxylic acid can be differentiated in subsequent reaction steps.
Transesterification Processes
The ester groups of this compound are susceptible to transesterification, a fundamental process for exchanging the methyl groups with other alkyl or more complex alcoholic moieties. This reaction is typically catalyzed by either acids or bases and is crucial for synthesizing a diverse range of isophthalate esters.
The process involves heating the dimethyl ester with an excess of a different alcohol in the presence of a catalyst. The equilibrium of the reaction is generally driven forward by removing the methanol (B129727) byproduct through distillation.
Key Research Findings:
Catalysts: A variety of catalysts can be employed for transesterification. Alkali metal alkoxides, such as sodium methoxide, are effective, though for aromatic esters, they can sometimes lead to colored products. Composite catalysts, for instance, a combination of calcium hydroxide and an alkali metal salt, have also been utilized to facilitate the reaction.
Reaction Conditions: The reaction is typically conducted at elevated temperatures, generally ranging from 80°C to 150°C, to achieve a reasonable reaction rate.
Purity of Reactants: To ensure high conversion rates, it is often necessary to use a dry mixture of the ester and the alcohol, with water content preferably below 150 ppm, as water can hydrolyze the ester and interfere with the catalyst.
The general scheme for the transesterification of this compound is presented below:
Figure 1: General reaction scheme for the transesterification of this compound with a generic alcohol (R-OH).| Reactant | Product | Catalyst Examples | Temperature Range |
| This compound | Dialkyl 5-(bromomethyl)isophthalate | Sodium Methoxide, Calcium Hydroxide/Alkali Metal Salt | 80°C - 150°C |
Diverse Functional Group Interconversions
The ester functionalities and the bromomethyl group on the aromatic ring allow for a wide array of functional group interconversions, making this compound a valuable intermediate in organic synthesis.
Conversion to Amide and Amidotetrazole Derivatives
The conversion of the diester to diamide (B1670390) and subsequently to ditetrazole derivatives represents a significant transformation, introducing nitrogen-rich functional groups. This process typically occurs in two distinct stages.
Stage 1: Aminolysis to form the Diamide
The first step is the aminolysis of the dimethyl ester. This reaction involves treating this compound with ammonia (B1221849) or a primary/secondary amine, which displaces the methoxy (B1213986) groups to form the corresponding 5-(bromomethyl)isophthalamide. This transformation is a key step in the chemical recycling of aromatic polyesters and proceeds via nucleophilic acyl substitution. mdpi.com
Stage 2: Conversion to Amidotetrazole
The resulting diamide can then be converted into a ditetrazole derivative. Tetrazoles are often used in medicinal chemistry as bioisosteres for carboxylic acids. acs.org A common method for this conversion is the reaction of the amide with an azide source.
Key Research Findings:
Reagents for Tetrazole Formation: Several reagent systems can achieve the conversion of amides to tetrazoles. A widely used method involves heating the amide with sodium azide (NaN₃) and a proton source, such as ammonium (B1175870) chloride, in a high-boiling aprotic solvent like dimethylformamide (DMF). nih.gov
Alternative Methods: Other advanced methods utilize phosphorazidates, such as diphenyl phosphorazidate (DPPA), which can act as both an activator for the amide and an azide source. researchgate.netorganic-chemistry.org This approach can be advantageous as it often proceeds under milder conditions and avoids the use of potentially explosive azide reagents directly. organic-chemistry.org Various reagent combinations like SiCl₄/NaN₃ and PPh₃/DEAD/TMSN₃ have also been reported for this transformation. osi.lv
The reaction pathway from the diester to the ditetrazole is outlined below:
Figure 2: Two-step conversion of this compound to 5-(bromomethyl)isophthalamide and subsequently to the corresponding ditetrazole derivative.| Starting Material | Intermediate | Final Product | Key Reagents for Step 2 |
| This compound | 5-(bromomethyl)isophthalamide | 5,5'-(5-(bromomethyl)-1,3-phenylene)bis(1H-tetrazole) | NaN₃/NH₄Cl; Diphenyl phosphorazidate (DPPA) |
Thiocarbonyl Formation via Lawesson's Reagent
The conversion of the carbonyl groups of the ester functionalities in this compound into thiocarbonyl groups (C=S) can be effectively achieved using Lawesson's reagent. This transformation results in the formation of a dithionoester.
Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and versatile thionating agent in organic chemistry for converting various carbonyl compounds into their corresponding thiocarbonyl analogues.
Key Research Findings:
Reaction Mechanism: The reaction proceeds through a four-membered ring intermediate known as a thiaoxaphosphetane. The driving force for the reaction is the formation of a stable P=O bond.
Reactivity: Esters are generally less reactive towards Lawesson's reagent than ketones or amides, often requiring higher temperatures and longer reaction times for the thionation to proceed efficiently.
Reaction Conditions: The reaction is typically carried out by refluxing the substrate with Lawesson's reagent in an inert, high-boiling solvent such as toluene (B28343) or xylene. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).
The thionation reaction is depicted in the following scheme:
Figure 3: Reaction of this compound with Lawesson's Reagent to form the corresponding dithionoester.| Reactant | Product | Thionating Agent | Typical Solvents |
| This compound | O,O'-Dimethyl 5-(bromomethyl)isophthalodithioate | Lawesson's Reagent | Toluene, Xylene |
Applications As a Molecular Building Block in Advanced Chemical Systems
Supramolecular Chemistry and Directed Self-Assembly
In supramolecular chemistry, Dimethyl 5-(bromomethyl)isophthalate is valued for its ability to be transformed into sophisticated ligands that can direct the self-assembly of molecules into highly ordered, functional structures. The strategic placement of its functional groups enables the construction of frameworks and polymers held together by coordinate or hydrogen bonds.
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. While this compound is not typically used as a direct linker, it is a key starting material for synthesizing custom dicarboxylate ligands.
The synthesis process generally involves two key transformations:
Modification of the Bromomethyl Group : The highly reactive C-Br bond in the bromomethyl (-CH₂Br) group allows for nucleophilic substitution reactions. This enables the introduction of a wide array of other functional groups. For instance, it can be converted into an amino group, which can then be further functionalized, as seen in the synthesis of ligands like 5-(bis(4-carboxybenzyl)amino)isophthalic acid. researchgate.net
Hydrolysis of Methyl Esters : The two methyl ester groups (-COOCH₃) are precursors to the carboxylate groups (-COO⁻) required to coordinate with metal centers in the MOF structure. This conversion is typically achieved through saponification (hydrolysis under basic conditions) followed by acidification.
This precursor role allows for the creation of task-specific MOF linkers. Isophthalate (B1238265) derivatives with substituents at the 5-position are widely used to construct MOFs with varied properties, including catalytic, magnetic, and gas storage capabilities. nih.gov The resulting frameworks can exhibit complex topologies and are often semiconducting in nature. nih.gov
Table 1: Role of this compound in MOF Ligand Synthesis
| Functional Group | Role in Synthesis | Resulting Feature in Ligand |
| Bromomethyl (-CH₂Br) | Reactive site for nucleophilic substitution | Introduction of custom functional groups |
| Methyl Esters (-COOCH₃) | Precursor to coordinating groups | Formation of carboxylate linkers after hydrolysis |
| Isophthalate Core | Rigid structural backbone | Provides defined geometry and spacing in the MOF |
Hydrogen-Bonded Organic Frameworks (HOFs) are crystalline porous materials formed through the self-assembly of organic building blocks via hydrogen bonds. rsc.org The construction of stable HOFs relies on strong and directional hydrogen-bonding interactions, often involving functional groups like carboxylic acids. nih.gov
For this compound to be used in HOFs, it must first be hydrolyzed to its corresponding dicarboxylic acid, 5-(bromomethyl)isophthalic acid . The two carboxylic acid groups can then act as hydrogen bond donors and acceptors, forming robust synthons (structural units) that drive the assembly of the extended framework. nih.gov The bromomethyl group can either remain as a functional handle for post-synthetic modification or be converted to other hydrogen-bonding groups, such as a hydroxymethyl (-CH₂OH) group, to further participate in and strengthen the framework's construction.
Coordination polymers are extended structures formed by linking metal centers with organic ligands. Similar to its role in MOF synthesis, this compound serves as a precursor to the isophthalate ligands used to build these materials.
Research has shown that 5-substituted isophthalic acids, derived from precursors like this compound, can be reacted with various metal salts (e.g., zinc(II) and cadmium(II)) to generate a diverse range of coordination polymers. rsc.org The final structure of these polymers, which can range from two-dimensional (2D) layers to complex three-dimensional (3D) networks, is influenced by the specific substituent on the isophthalate ring, the coordination preference of the metal ion, and the solvents used during synthesis. rsc.org This tunability allows for the rational design of materials with specific structural and physical properties.
This compound itself is a component in the fabrication of luminescent materials. It is described as a supramolecular compound that can be synthesized by reacting a metal cation with the isophthalate molecule. biosynth.com These resulting architectures exhibit fluorescence, with emission wavelengths reported to be in the range of 530 nm to 590 nm. biosynth.com
The luminescent properties originate from the aromatic isophthalate core, which acts as a fluorophore. When incorporated into a larger supramolecular assembly or coordination polymer, its emission characteristics can be modulated by the choice of the metal cation. biosynth.com The intensity of the emission has been observed to be proportional to the concentration of the metal cations involved. biosynth.com This makes the compound a valuable building block for designing fluorescent sensors and other optoelectronic materials.
Chirality is a property of asymmetry where an object cannot be superimposed on its mirror image. While the this compound molecule itself is achiral, it can participate in the formation of chiral structures on a supramolecular level. researchgate.net
Crystal X-ray diffraction studies have revealed that this compound can crystallize in a chiral arrangement. biosynth.com This phenomenon, known as spontaneous resolution, occurs when achiral molecules self-assemble into a non-centrosymmetric, ordered structure. The formation of such chiral superstructures is a significant area of research, with potential applications in nonlinear optics, enantioselective separation, and sensing. researchgate.netmdpi.com
Polymer Science and Macromolecular Engineering
In the field of polymer science, this compound serves as a functional monomer for the synthesis of advanced macromolecules, particularly specialty polyesters. Its bifunctional ester groups allow it to participate in polycondensation reactions, while the bromomethyl group provides a reactive site for further modification.
The two methyl ester functionalities can undergo transesterification with diols (e.g., ethylene (B1197577) glycol, butanediol) in a step-growth polymerization process to form a polyester (B1180765) backbone. Unlike standard isophthalate monomers, the inclusion of the bromomethyl group along the polymer chain transforms the resulting material from a simple structural polymer into a functional one. This pendant bromomethyl group acts as a reactive handle, allowing for post-polymerization modification. For example, other chemical moieties can be grafted onto the polymer backbone, or the sites can be used to initiate cross-linking between polymer chains, thereby altering the material's physical and chemical properties. This approach is analogous to the use of other functionalized isophthalates in creating copolyesters with tailored characteristics. chemicalbook.com
Incorporation into Polyester Backbones
This compound serves as a functional monomer for incorporation into polyester backbones. The two dimethyl ester groups can participate in transesterification reactions with diols to form the repeating units of a polyester chain. The key feature of this monomer is the pendant bromomethyl group, which is preserved during the polymerization process. This reactive handle is then available for post-polymerization modification, allowing for the introduction of specific functionalities along the polymer chain. This approach is advantageous for creating polyesters with tailored properties such as increased flame retardancy, altered solubility, or sites for cross-linking or grafting. The incorporation of functional monomers like substituted isophthalates is a well-established strategy in polyester chemistry to modify the properties of materials like polyethylene (B3416737) terephthalate (B1205515) (PET). epo.org
Synthesis of Hyperbranched Polymers
The structure of this compound, with one reactive bromomethyl group (an 'A' group) and two methyl ester groups (two 'B' groups), classifies it as an AB2-type monomer. Such monomers are the fundamental building blocks for the single-monomer synthesis of hyperbranched polymers. In a typical polycondensation reaction, the 'A' group of one monomer reacts with a 'B' group of another, leading to a dendritic, tree-like architecture. This one-pot synthesis is a more straightforward approach to obtaining highly branched polymers compared to the multi-step synthesis required for perfect dendrimers. The resulting hyperbranched polymers are characterized by a high density of functional groups at their periphery, low viscosity, and high solubility.
Investigations into Polycondensation Mechanisms and Cycle Formation
The synthesis of hyperbranched polymers from AB2 monomers like this compound is accompanied by complex reaction mechanisms. The primary reaction is the intermolecular polycondensation that leads to the growth of the branched polymer. However, an important competing reaction is intramolecular cyclization, where a reactive group at the end of a growing chain reacts with a complementary group on the same molecule, forming a cyclic structure. This cyclization can act as a chain-terminating event, limiting the final molecular weight of the polymer. The balance between intermolecular polymerization and intramolecular cyclization is influenced by factors such as monomer concentration and reaction temperature. Understanding and controlling these competing reactions are crucial for achieving hyperbranched polymers with desired molecular weights and degrees of branching.
Design of Functional Polymers for Specific Applications
The true utility of incorporating this compound into polymers lies in the versatility of the bromomethyl group for subsequent chemical transformations. This group serves as an electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the covalent attachment of a wide array of functional molecules, including fluorescent dyes, bioactive compounds, or other polymer chains. This "post-polymerization modification" strategy enables the design of functional polymers for specific applications. For example, polymers containing this monomer unit can be modified to create materials for drug delivery, sensing, or advanced coatings. The ability to introduce functionality after the polymer backbone has been formed provides a powerful tool for creating materials with precisely controlled properties.
Organic Synthesis of Complex Molecules and Bioactive Scaffolds
Beyond polymer chemistry, the reactive nature of this compound makes it a valuable intermediate in multi-step organic synthesis for creating complex and biologically active molecules.
Preparation of Fluorescent Probes and Antagonists (e.g., P2Y2 Receptor Antagonists)
A notable application of this compound is in the synthesis of selective antagonists for the human P2Y2 receptor (hP2Y2R), a G-protein-coupled receptor that is a therapeutic target for several diseases. In the synthesis of novel fluorescent antagonists for this receptor, this compound is used as a key building block. Specifically, it is used in an alkylation reaction where the bromomethyl group reacts with a pyrimidine-2,4(1H,3H)-dione derivative. This reaction serves to introduce the isophthalate moiety, which acts as a scaffold for the attachment of a fluorophore. The resulting complex molecule can be used as a molecular probe to study the distribution and organization of the P2Y2 receptor in cell membranes.
| Step | Reactant 1 | Reactant 2 | Key Reagent | Product Type | Ref |
| Alkylation | 5-(2,8-dimethyl-5H-dibenzo[a,d] chemicalbook.comannulen-5-yl)pyrimidine-2,4(1H,3H)-dione | This compound | BSTFA | Isophthalate-linked antagonist precursor | rsc.org |
Synthesis of Functionalized Isophthalate Derivatives (e.g., Dimethyl 5-(N,N-dimethyl)aminoisophthalate, Dimethyl 5-(cinnamoylamino)isophthalate)
This compound is part of a family of functionalized isophthalate derivatives that serve as versatile precursors in organic synthesis. While direct synthesis from the bromomethyl compound is one route, other derivatives are often prepared from Dimethyl 5-aminoisophthalate. This amino derivative can be synthesized by the reduction of Dimethyl 5-nitroisophthalate. chemicalbook.comchemicalbook.com
| Starting Material | Key Transformation | Reagents | Product | Ref |
| Dimethyl 5-nitroisophthalate | Reduction of nitro group | H2, Catalyst (e.g., Co/C-N-X) | Dimethyl 5-aminoisophthalate | chemicalbook.comchemicalbook.com |
| Dimethyl 5-aminoisophthalate | Acylation | Isonicotinic acid, Phosphoryl chloride | Dimethyl 5-(isonicotinamido)isophthalate | rsc.org |
| Dimethyl 5-aminoisophthalate | Buchwald-Hartwig Amination | 3-bromopyridine, Pd2dba3, Xphos, K3PO4 | Dimethyl 5-(pyridin-3-ylamino)isophthalate | rsc.org |
Applications in the Synthesis of Pharmaceutical Intermediates
While chemical suppliers categorize this compound as a potential pharmaceutical intermediate, specific, publicly documented instances of its use in the synthesis of bioactive molecules or drug precursors could not be located. The literature reviewed does not provide concrete synthetic pathways or name specific pharmaceutical compounds derived from this molecule.
Nucleobase-Incorporated Architectures
No research articles or patents were identified that describe the reaction of this compound with nucleobases such as adenine, guanine, cytosine, or thymine. Consequently, there is no available data on its use in forming nucleobase-incorporated supramolecular structures or other advanced chemical architectures.
Materials Science Applications Beyond Frameworks and Polymers
Detailed research on the application of this compound in materials science is limited, with a notable absence of specific studies in the following areas:
Electronic Materials Development
No studies were found that specifically utilize this compound for the development of electronic materials. Its potential in this area has not been documented in the available scientific literature.
Magnetic Materials Research
There is no available research detailing the use of this compound as a precursor or component in the synthesis of magnetic materials.
Optical Materials Design, including Aggregation-Induced Emission Systems
While some isophthalate derivatives are known to be used as linkers in metal-organic frameworks (MOFs) that may exhibit optical properties, no specific research was found that details the design of optical materials or Aggregation-Induced Emission (AIE) systems starting from this compound. One supplier notes a general fluorescence emission range for the compound itself, but detailed photophysical studies or its application in new optical materials are not available.
Due to the lack of specific data and detailed research findings for each required section of the outline, generating a scientifically accurate and informative article is not possible.
Future Perspectives and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The conventional synthesis of Dimethyl 5-(bromomethyl)isophthalate typically involves the esterification of 5-(bromomethyl)isophthalic acid or the radical bromination of Dimethyl 5-methylisophthalate. Future research is expected to focus on developing more efficient, selective, and scalable synthetic routes.
One promising area is the refinement of free-radical bromination processes. Traditional methods often require radical initiators and can sometimes lead to side products. A patented approach for analogous compounds suggests that the reaction of a methyl-substituted aromatic ester with bromine in the presence of both a free-radical initiator and an oxidizing agent could be a more efficient pathway. google.com The oxidizing agent converts the hydrogen bromide byproduct back into bromine, preventing it from interfering with the ester groups and allowing the reaction to proceed with a smaller stoichiometric amount of bromine. google.com The exploration of novel radical initiators and reaction conditions, such as photobromination with N-bromosuccinimide (NBS) under visible light catalysis, could offer milder and more selective alternatives to current methods.
Furthermore, computational chemistry and machine learning are emerging as powerful tools for predicting novel synthetic pathways. nih.gov By analyzing vast databases of chemical reactions, algorithms can identify non-intuitive routes that may offer advantages in terms of yield, cost, or environmental impact. Applying these predictive models to this compound could uncover entirely new synthetic strategies, potentially utilizing different starting materials or catalytic systems.
| Synthetic Step | Conventional Method | Potential Novel Approach | Anticipated Advantage |
| Bromination | Free-radical bromination of Dimethyl 5-methylisophthalate with Br₂ and AIBN. | Photobromination using NBS and a visible-light photocatalyst. | Higher selectivity, milder reaction conditions, avoidance of toxic initiators. |
| Esterification | Acid-catalyzed esterification of 5-(bromomethyl)isophthalic acid with methanol (B129727). | Enzyme-catalyzed esterification using immobilized lipase (B570770). | High specificity, operation under mild conditions, reduced waste. |
Advanced Applications in Nanomaterials
The functionalization of nanoparticles to impart specific chemical, physical, or biological properties is a cornerstone of nanotechnology. This compound, with its reactive benzylic bromide, is an ideal candidate for covalently attaching to the surface of various nanomaterials, including gold nanoparticles (AuNPs).
The high affinity of gold surfaces for thiol groups provides a common strategy for functionalization. nih.gov this compound can be reacted with a bifunctional thiol-containing linker (e.g., mercaptoethylamine). The resulting isophthalate-terminated thiol can then be readily grafted onto the surface of AuNPs. nih.govnanoprobes.com The ester groups on the nanoparticle surface can then be hydrolyzed to carboxylic acids, providing sites for further conjugation with biomolecules or for modulating the nanoparticle's solubility and charge characteristics. Such functionalized AuNPs could find applications in targeted drug delivery, diagnostics, and medical imaging. nih.govmdpi.com
Another area of interest is its use as a precursor for ligands in the synthesis of metal phthalocyanine (B1677752) complexes. nih.gov While research has been conducted on derivatives like dimethyl 5-(phenoxy)-isophthalate, the bromomethyl variant offers a reactive site for polymerization or grafting onto other structures after the phthalocyanine core has been formed. These materials could be incorporated into nanocomposites for applications in catalysis or as advanced pigments.
Integration into Hybrid Organic-Inorganic Systems
Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular level, leading to materials with enhanced or novel functionalities. Metal-Organic Frameworks (MOFs), which consist of metal ions or clusters linked by organic ligands, are a prominent class of these materials. researchgate.net
This compound is a highly promising building block for the synthesis of functional MOFs. wpi.edu After hydrolysis of its ester groups to form 5-(bromomethyl)isophthalic acid, it can be used as a linker to construct MOFs. The key advantage is the presence of the bromomethyl group within the MOF's pores. This group can serve as a reactive site for post-synthetic modification (PSM). researchgate.net For example, other functional molecules can be "clicked" onto the framework after its initial synthesis, allowing for the precise tuning of the MOF's properties for specific applications in gas storage, separation, or catalysis. rsc.orgtsijournals.com
Beyond MOFs, isophthalate (B1238265) derivatives are being explored for creating other hybrid materials. These materials are synthesized via sol-gel processes and can be used as functional coatings or as part of sensor devices. nih.gov The ability of this compound to undergo nucleophilic substitution reactions makes it a versatile precursor for creating siloxane-functionalized monomers, which can then be incorporated into silica-based organic-inorganic hybrid networks.
| Hybrid System | Role of this compound | Potential Application |
| Metal-Organic Frameworks (MOFs) | Precursor to a functional linker for post-synthetic modification. | Tunable gas separation, heterogeneous catalysis, chemical sensing. rsc.orgresearchgate.net |
| Silica-Based Composites | Intermediate for synthesizing functionalized silane (B1218182) coupling agents. | Scratch-resistant coatings, materials for molecular switches. nih.gov |
| Functionalized Polymers | Monomer or grafting agent for introducing reactive sites. | Membranes with tunable permeability, polymer-inorganic nanocomposites. |
Sustainable Synthesis and Green Chemistry Approaches
Future efforts in chemical manufacturing will increasingly prioritize sustainability and adherence to the principles of green chemistry. The synthesis of this compound presents several opportunities for improvement in this regard.
Microwave-assisted organic synthesis is a well-established green chemistry technique that can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. rsc.org The esterification and bromination steps in the synthesis of the target compound are both amenable to microwave irradiation. nih.govorganic-chemistry.orgnih.gov Implementing microwave-assisted processes could make the production of this compound significantly more efficient and environmentally benign.
Another promising avenue is the use of biocatalysis. Enzymes, such as lipases and esterases, can catalyze reactions with high specificity under mild, aqueous conditions, eliminating the need for harsh reagents and organic solvents. mdpi.comandersonsprocesssolutions.com Research has shown that lipases, like Candida antarctica lipase B (CaLB), can be used for the synthesis of oligoesters from dimethyl isophthalate. researchgate.net This suggests the potential for developing enzymatic methods for both the synthesis of the ester groups and for subsequent transformations of the molecule, representing a significant step towards a fully "green" production route. nih.govnih.gov
Furthermore, replacing traditional volatile organic solvents (VOCs) with greener alternatives, or moving to solvent-free reaction conditions, is a key goal of green chemistry. semanticscholar.orgrsc.org Research into solid-state or mechanochemical synthesis methods, where reactions are induced by grinding solid reactants together, could eliminate the need for solvents entirely in certain steps of the synthesis. tsijournals.com
| Green Chemistry Principle | Application to Synthesis | Potential Benefit |
| Alternative Energy Sources | Use of microwave irradiation for heating reaction mixtures. | Reduced reaction time, lower energy consumption, potentially higher yields. rsc.org |
| Use of Renewable Feedstocks/Biocatalysis | Enzymatic esterification of the precursor acid. | Elimination of strong acid catalysts, mild reaction conditions, high selectivity. mdpi.comresearchgate.net |
| Safer Solvents and Auxiliaries | Replacement of chlorinated solvents with ionic liquids or supercritical CO₂. | Reduced environmental impact and worker exposure to hazardous materials. |
| Waste Prevention | Development of solvent-free mechanochemical bromination. | Elimination of solvent waste, simplified product purification. tsijournals.com |
Q & A
Q. How should researchers address discrepancies between experimental and computational data on the compound’s crystallographic properties?
- Methodological Answer : Reconcile differences by refining computational parameters (e.g., basis sets in DFT, force fields in MD). Validate with high-resolution XRD data. Apply Hirshfeld surface analysis to assess intermolecular interactions not captured in simulations .
Theoretical & Applied Research Differentiation
Q. How does basic research on this compound’s electronic properties inform applied studies in materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
